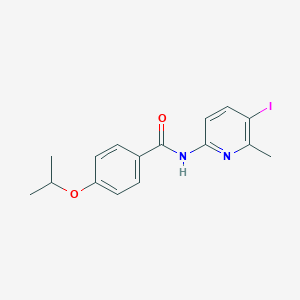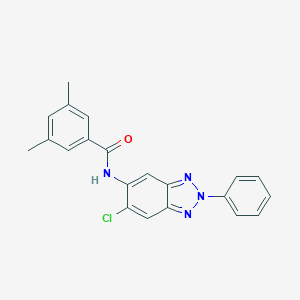![molecular formula C15H12Cl2N2O2S B244833 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most widely used NSAIDs in the world.
作用機序
The mechanism of action of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been shown to have antioxidant and antiplatelet effects. It has also been shown to have effects on the cardiovascular system, including the reduction of blood pressure and the prevention of atherosclerosis.
実験室実験の利点と制限
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is widely available and relatively inexpensive. It is also highly soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide also has some limitations, including its potential toxicity and the fact that it may interfere with other biochemical pathways.
将来の方向性
There are several potential future directions for research involving N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide. One area of interest is the development of new NSAIDs with improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide on the cardiovascular system. Finally, there is interest in the development of new drug delivery systems that can improve the bioavailability and efficacy of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide.
合成法
The synthesis of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide involves several steps, including the reaction of 3,5-dichloroaniline with thionyl chloride to form 3,5-dichloro-4-nitroaniline, which is then reduced to 3,5-dichloro-4-aminoaniline. This compound is then reacted with 2-methylbenzoic acid to form N-(2-methylphenyl)-3,5-dichloro-4-aminobenzoic acid, which is then converted to N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide by reaction with thionyl chloride and ammonium hydroxide.
科学的研究の応用
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including arthritis, menstrual cramps, and post-operative pain. In addition, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide has been used in scientific research to study the mechanism of action of NSAIDs and to develop new drugs with similar properties.
特性
分子式 |
C15H12Cl2N2O2S |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-8-4-2-3-5-10(8)14(21)19-15(22)18-9-6-11(16)13(20)12(17)7-9/h2-7,20H,1H3,(H2,18,19,21,22) |
InChIキー |
XWTBWXWWWMWBLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)